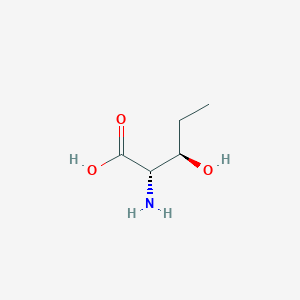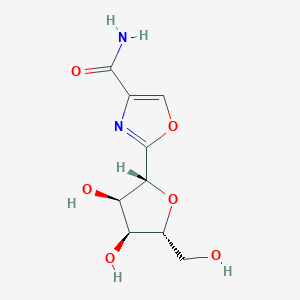
3-Amino-3-phenylacrylonitrile
Overview
Description
3-Amino-3-phenylacrylonitrile is a compound with the molecular formula C9H8N2. It has a molecular weight of 144.17 g/mol . The compound is also known by various other names such as aminocinnamonitrile .
Molecular Structure Analysis
The IUPAC name for 3-Amino-3-phenylacrylonitrile is (Z)-3-amino-3-phenylprop-2-enenitrile . The InChI string is InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2/b9-6- . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Physical And Chemical Properties Analysis
3-Amino-3-phenylacrylonitrile has a molecular weight of 144.17 g/mol. It has an XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has one rotatable bond .Scientific Research Applications
Cross-Coupling of Remote meta-C–H Bonds
- A study developed meta-C–H arylation and methylation of phenolic derivatives using a nitrile template, crucial for cross-coupling of C–H bonds with organoborons (Wan et al., 2013).
Fluorescent Probe for Hypochlorous Acid
- Research synthesized a compound related to 3-Amino-3-phenylacrylonitrile as a fluorescent probe for hypochlorous acid, showing high selectivity and sensitivity in a mixed aqueous medium (Zhao et al., 2017).
Amination Reactions
- Amination of 2-X-4-phenylpyrimidine with potassium amide yielded 3-amino-3-phenylacrylonitrile as a byproduct, demonstrating the application of this chemical in complex chemical reactions (Kroon & Plas, 2010).
Synthesis of Dihydropyridine-3-carbonitrile Derivatives
- A novel protocol for synthesizing functionalized 1,2-dihydropyridine-3-carbonitrile derivatives using Bi(OTf)3 and (E)-3-amino-3-phenylacrylonitriles was developed, demonstrating the compound's role in the synthesis of valuable chemicals (Du et al., 2020).
Anti-Cancer Activities of Phenylacrylonitrile Derivatives
- Synthesized phenylacrylonitrile compounds, including derivatives of 3-Amino-3-phenylacrylonitrile, were evaluated for their anti-tumor activities, showing potential in cancer research (Özen et al., 2016).
Biocatalytic Hydrolysis of β-Aminonitriles
- β-Aminonitriles, including 3-amino-3-phenylpropanenitrile derivatives, were hydrolyzed to amides using Rhodococcus rhodochrous, demonstrating the enzyme's enantioselectivity for these compounds (Chhiba et al., 2012).
Synthesis of 3-Aminomethylene Derivatives
- A new synthesis route for 3-aminomethylene derivatives of 2-cyano-3phenylacrylonitrile was described, showing its application in the synthesis of tetrasubstituted lH-pyrroles (Tsolomiti et al., 2007).
Metabolic Engineering for Amino Acid Production
- Metabolic engineering in Escherichia coli for the production of 3-aminopropionic acid, an important chemical for manufacturing acrylamide and acrylonitrile, was demonstrated, showing the broader application of similar compounds in industrial biotechnology (Song et al., 2015).
properties
IUPAC Name |
(Z)-3-amino-3-phenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-6H,11H2/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJDODGBGRBEAN-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C#N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-phenylacrylonitrile | |
CAS RN |
1823-99-0 | |
| Record name | Aminocinnamonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminocinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the unexpected nitrogen source in 3-Amino-3-phenylacrylonitrile synthesis?
A: The observation that both nitrogen atoms in 3-amino-3-phenylacrylonitrile originate from the amide ion during the amination of 2-halogeno-4-phenylpyrimidines is highly unusual. [] This finding suggests a complex reaction mechanism beyond a simple nucleophilic aromatic substitution. A proposed pathway involves an initial attack of the amide ion on the C4 position of the pyrimidine ring, followed by ring-opening and a subsequent attack of a second amide ion. [] This unusual pathway highlights the unique reactivity of pyrimidine derivatives and offers insights into potential novel synthetic routes for acrylonitrile derivatives.
Q2: Does the substituent at the 2-position of the pyrimidine ring influence the formation of 3-Amino-3-phenylacrylonitrile?
A: Yes, the nature of the substituent at the 2-position significantly impacts the yield of 3-Amino-3-phenylacrylonitrile. Research indicates that while 2-methylthio- and 2-phenylthio- substituted 4-phenylpyrimidines produce this byproduct, others like 2-trimethylammonio- and 2-cyano- substituted ones do not. [] This suggests that the electronic properties and steric hindrance presented by the substituent play a crucial role in dictating the reaction pathway and byproduct formation. Further investigation into the precise influence of different substituents could help optimize synthetic strategies for specific products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)










![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)